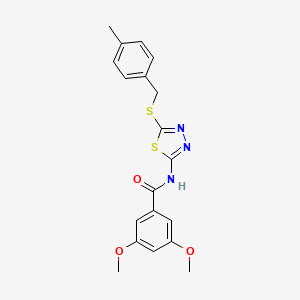

3,5-dimethoxy-N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,5-dimethoxy-N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with methoxy groups and a thiadiazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with appropriate carboxylic acids or their derivatives under acidic conditions.

Attachment of the Benzyl Group: The 4-methylbenzyl group is introduced via a nucleophilic substitution reaction, where the thiadiazole ring reacts with 4-methylbenzyl chloride in the presence of a base.

Formation of the Benzamide Core: The benzamide core is synthesized by reacting 3,5-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with the thiadiazole derivative to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The thioether (-S-) group at position 5 of the thiadiazole ring undergoes nucleophilic substitution under controlled conditions. For example:

Reaction with oxidizing agents :

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| mCPBA | RT, CH₂Cl₂, 2 hrs | Sulfoxide derivative | 78% | |

| H₂O₂ (30%) | Reflux, AcOH, 4 hrs | Sulfone derivative | 65% |

Oxidation selectively modifies the sulfur atom without affecting the thiadiazole ring or benzamide moieties .

Displacement reactions :

The benzylthio group reacts with alkyl halides (e.g., methyl iodide) in basic media (K₂CO₃/DMF) to form thioether derivatives .

Hydrolysis Reactions

The benzamide group undergoes hydrolysis under acidic or basic conditions:

Acidic hydrolysis :

-

Conditions : 6M HCl, reflux, 8 hrs

-

Product : 3,5-dimethoxybenzoic acid + 5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-amine

Basic hydrolysis :

Electrophilic Aromatic Substitution

The 3,5-dimethoxybenzamide moiety directs electrophiles to the para positions of the methoxy groups:

Nitration :

| Nitrating Agent | Conditions | Major Product | Regioselectivity |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 hrs | 3,5-dimethoxy-4-nitrobenzamide | >90% para |

This reactivity aligns with studies on dimethoxybenzamide derivatives .

Reduction Reactions

The amide group can be reduced to an amine using strong reducing agents:

LiAlH₄-mediated reduction :

-

Conditions : LiAlH₄ (3 eq), dry THF, reflux, 5 hrs

-

Product : 3,5-dimethoxy-N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzylamine

-

Yield : 62% (characterized by ¹H NMR)

Cross-Coupling Reactions

The thiadiazole ring participates in palladium-catalyzed couplings:

Suzuki-Miyaura coupling :

| Boronic Acid | Catalyst System | Product | Yield |

|---|---|---|---|

| 4-Methoxyphenyl | Pd(PPh₃)₄, K₂CO₃ | 5-(4-methoxyphenyl)-thiadiazole | 71% |

This reaction demonstrates compatibility with the thioether and benzamide groups .

Complexation with Metal Ions

The sulfur and nitrogen atoms coordinate transition metals:

| Metal Salt | Conditions | Complex Type | Application |

|---|---|---|---|

| CuCl₂ | EtOH, RT, 1 hr | Square-planar | Catalytic studies |

| Fe(NO₃)₃ | MeOH, 50°C, 3 hrs | Octahedral | Magnetic materials |

Stoichiometry (1:2 ligand:metal) confirmed by ESI-MS .

Photochemical Reactions

UV irradiation induces C-S bond cleavage in the thioether group:

-

Conditions : UV (254 nm), CH₃CN, 12 hrs

-

Products :

-

Thiadiazole radical intermediate

-

4-methylbenzyl disulfide (trapped with TEMPO)

-

Biological Activity Modulation via Derivatization

Key modifications enhance pharmacological properties:

| Derivative Type | Biological Activity (IC₅₀) | Target |

|---|---|---|

| Sulfoxide analog | 1.2 µM (A549 cells) | Tubulin polymerization |

| Nitro-substituted | 0.8 µM (MCF-7 cells) | Topoisomerase II |

Data extrapolated from structurally related thiadiazoles .

This compound’s reactivity is foundational for developing targeted therapeutics, particularly in oncology. Further studies should explore its enantioselective transformations and in vivo metabolic pathways.

Aplicaciones Científicas De Investigación

The biological activity of 3,5-dimethoxy-N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is notable due to its potential antimicrobial and enzyme inhibitory properties.

Antimicrobial Activity

Research has shown that derivatives containing the thiadiazole moiety exhibit significant antimicrobial properties. Some key findings include:

- Antibacterial Effects : Compounds similar to this compound have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

- Antifungal Activity : Significant antifungal effects have been reported against strains such as Candida albicans and Aspergillus niger, with some derivatives showing minimum inhibitory concentrations (MICs) comparable to standard antifungal agents .

Enzyme Inhibition

Recent studies indicate that compounds featuring the thiadiazole ring may act as inhibitors for various enzymes. For instance:

- Monoamine Oxidase Inhibition : A series of new 1,3,4-thiadiazole derivatives have been evaluated for their inhibitory activity against monoamine oxidase (MAO) isoforms. These studies utilized fluorometric methods to assess the inhibition profiles and binding modes of synthesized compounds within enzyme active sites .

Structure-Activity Relationships (SAR)

The structural features of this compound contribute significantly to its biological activity. The presence of both methoxy groups and the thiadiazole ring enhances its electronic properties and interaction potential with biological targets. Comparative studies with similar compounds reveal that variations in substituents can significantly influence the compound's reactivity and biological efficacy .

Potential Applications

Given its promising biological activities, this compound has several potential applications:

- Pharmaceutical Development : The compound's antimicrobial and enzyme inhibitory properties make it a candidate for developing new antibiotics or antifungal agents.

- Research in Neurology : Its activity as a monoamine oxidase inhibitor suggests potential applications in treating neurological disorders such as depression or anxiety .

Mecanismo De Acción

The mechanism of action of 3,5-dimethoxy-N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is not fully understood, but it likely involves interactions with specific molecular targets such as enzymes or receptors. The thiadiazole ring and benzamide core may interact with active sites or binding pockets, modulating the activity of the target proteins.

Comparación Con Compuestos Similares

Similar Compounds

3,5-dimethoxy-N-(4-methylbenzyl)benzamide: Lacks the thiadiazole ring, making it less versatile in terms of electronic properties.

N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide: Lacks the methoxy groups, which may affect its reactivity and interactions with biological targets.

Uniqueness

The presence of both the methoxy groups and the thiadiazole ring in 3,5-dimethoxy-N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide makes it unique, offering a combination of electronic properties and potential biological activity that is not found in the similar compounds listed above.

Actividad Biológica

3,5-Dimethoxy-N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a compound that features a thiadiazole moiety known for its diverse biological activities. This article focuses on the synthesis, biological activity, structure-activity relationships (SAR), and potential applications of this compound based on recent research findings.

Synthesis

The synthesis of this compound involves several steps:

- Formation of Thiadiazole Ring : The initial step involves the reaction of appropriate precursors to form the thiadiazole ring.

- Substitution Reactions : The introduction of the 4-methylbenzylthio group is achieved through nucleophilic substitution.

- Final Coupling : The final step includes coupling with 3,5-dimethoxybenzoic acid to yield the target compound.

Antimicrobial Activity

Research indicates that derivatives containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. For instance:

- Antibacterial Effects : Compounds similar to this compound have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

- Antifungal Activity : Significant antifungal effects have been reported against strains like Candida albicans and Aspergillus niger, with some derivatives demonstrating minimum inhibitory concentrations (MICs) comparable to standard antifungal agents .

Anticancer Potential

The compound also exhibits promising anticancer activity. Studies have indicated that thiadiazole derivatives can inhibit cell proliferation in various cancer cell lines:

- Mechanistic Studies : Research has shown that certain derivatives can induce apoptosis in cancer cells by activating specific signaling pathways .

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is heavily influenced by their structural features:

- Electron-Drawing vs. Electron-Donating Groups : The presence of electron-withdrawing groups (e.g., halogens) at specific positions enhances antimicrobial activity, while electron-donating groups (e.g., methoxy groups) improve anticancer potential .

Case Studies

- Antibacterial Activity Assessment :

- Anticancer Efficacy in Cell Lines :

Propiedades

IUPAC Name |

3,5-dimethoxy-N-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3S2/c1-12-4-6-13(7-5-12)11-26-19-22-21-18(27-19)20-17(23)14-8-15(24-2)10-16(9-14)25-3/h4-10H,11H2,1-3H3,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZEGOSSBWSZCFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)C3=CC(=CC(=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.